

An In-depth Technical Guide to Dihydrocitrinone: Molecular Properties and Analytical Determination

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Compound of Interest

Compound Name: Dihydrocitrinone

Cat. No.: B1217665

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and analytical methodologies for **Dihydrocitrinone**, a key metabolite of the mycotoxin Citrinin. The information presented herein is intended to support research, drug development, and toxicological studies involving this compound.

Core Molecular Data

Dihydrocitrinone is primarily recognized as the major urinary metabolite of Citrinin in humans. [1][2] The conversion of Citrinin to **Dihydrocitrinone** is considered a detoxification process, as the metabolite exhibits lower cytotoxicity and genotoxicity.[3][4][5] Its detection in biological fluids serves as a critical biomarker for assessing human exposure to Citrinin.[1]

The fundamental molecular attributes of **Dihydrocitrinone** are summarized in the table below. These values are essential for mass spectrometry-based identification and quantification.

Parameter	Value	Source
Molecular Formula	C ₁₃ H ₁₄ O ₆	[3] [4] [6] [7]
Average Molecular Weight	266.25 g/mol	[1] [3] [6] [7]
Exact Mass (Monoisotopic)	266.0800 Da	Calculated
CAS Number	65718-85-6	[6]

Experimental Protocols for Identification and Quantification

The accurate determination of **Dihydrocitrinone** in biological matrices, such as urine, is critical for exposure assessment. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the predominant analytical technique.

This section details a representative protocol for the quantification of **Dihydrocitrinone** in human urine using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS).

2.1.1. Sample Preparation

Effective sample preparation is crucial to remove matrix interferences and concentrate the analyte.

- Initial Centrifugation: Centrifuge the urine sample to pellet any solid debris.
- Supernatant Collection: Collect 1 mL of the supernatant and add 1 mL of acetonitrile. Vortex the mixture for 30 seconds.
- Salting-Out and Cleanup: Add a mixture of 0.3 g of sodium chloride and 30 mg of C18 sorbent. Vortex for another 30 seconds and then centrifuge.
- Final Steps: Collect the upper acetonitrile layer and evaporate it to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 0.5 mL of a methanol/water (70:30 v/v) solution containing 0.1% formic acid. Filter the final solution through a 0.2 µm filter before injection.[\[3\]](#)[\[6\]](#)

2.1.2. Chromatographic Conditions

- System: Ultra-High-Performance Liquid Chromatograph (UHPLC).[\[3\]](#)[\[6\]](#)
- Column: Luna Omega (50 × 2.1 mm, 1.6 μm) or equivalent C18 column.[\[6\]](#)
- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[\[6\]](#)
- Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[\[6\]](#)
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then returns to initial conditions for column re-equilibration.[\[3\]](#)[\[6\]](#)
- Flow Rate: 0.4 mL/min.[\[3\]](#)[\[6\]](#)
- Injection Volume: 5 μL.[\[3\]](#)[\[6\]](#)

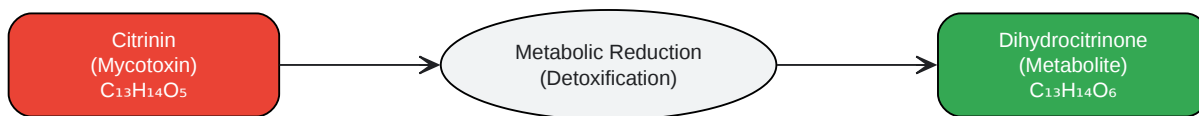
2.1.3. Mass Spectrometry Parameters

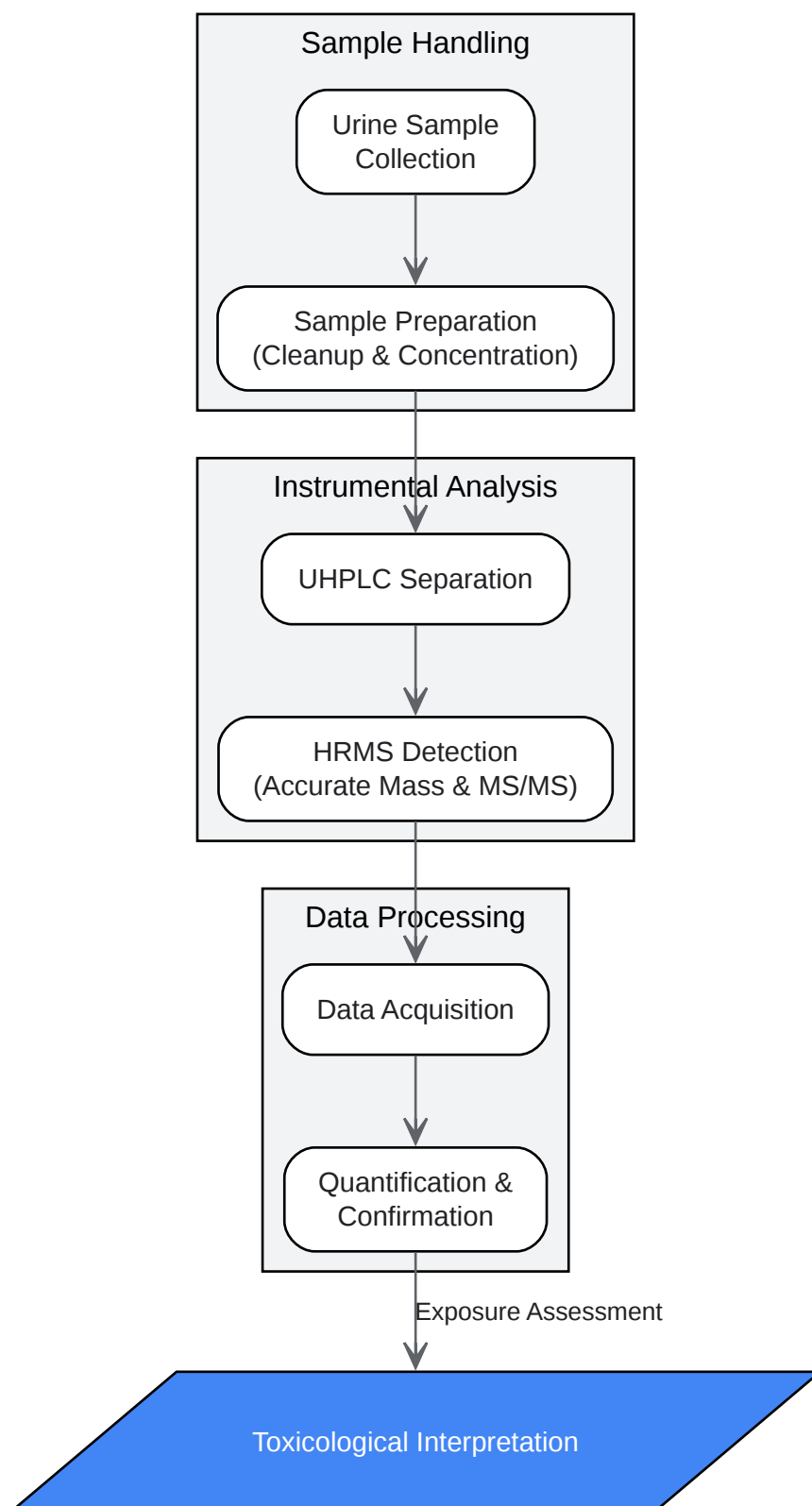
- Instrument: Q-Exactive Orbitrap Mass Spectrometer or similar high-resolution mass spectrometer.[\[3\]](#)[\[6\]](#)
- Ionization Mode: Electrospray Ionization (ESI), often operated in both positive and negative modes to determine the most intense ion.[\[3\]](#) For **Dihydrocitrinone**, the $[M-H]^-$ adduct in negative mode is commonly used.[\[6\]](#)
- Data Acquisition: Full scan mode for accurate mass measurement and targeted MS/MS for fragmentation analysis and confirmation.
- Key Mass Spectrometry Data:
 - Adduct Ion: $[M-H]^-$ [\[6\]](#)
 - Theoretical Mass (m/z): 265.0718[\[3\]](#)
 - Measured Mass (m/z): 265.065887 (example)[\[6\]](#)

Logical and Metabolic Relationships

Dihydrocitrinone's primary relevance in toxicology and clinical chemistry stems from its role as a metabolite of the mycotoxin Citrinin. Understanding this relationship is fundamental to its application as a biomarker.

The biotransformation of Citrinin to **Dihydrocitrinone** is a key detoxification pathway in mammals.^{[3][4][5]} This metabolic conversion involves the reduction of the quinone moiety of Citrinin.





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